Corynecin III

描述

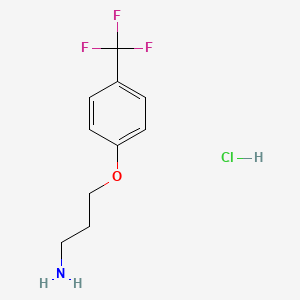

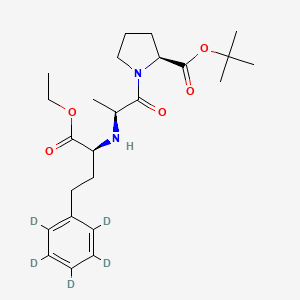

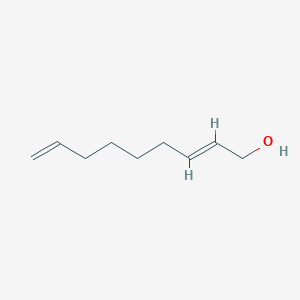

Corynecin III, also known as methamphenicol, is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It was isolated from Corynebacterium hydrocarboclastus in 1972 . Corynecin III is active against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The production of Corynecin II, which is closely related to Corynecin III, was found to increase with the addition of amino acids such as threonine, homoserine, and methionine to producing cultures . The incorporation of these amino acids and the ketoacid into the propionyl group of Corynecin II was confirmed by feeding experiments . It was suggested that the isobutyryl group of Corynecin III was derived from L-valine via α-ketoisovalerate .Molecular Structure Analysis

The chemical structure of Corynecin III is similar to chloramphenicol, only differing in lacking two chlorines in the acyl group . The molecular formula of Corynecin III is C13H18N2O5 .Physical And Chemical Properties Analysis

Corynecin III has a molecular weight of 282.3 . It is a solid at room temperature .科学研究应用

生物合成和生产

- Corynecin III由Corynebacterium hydrocarboclastus产生,其生物合成涉及氨基酸(如l-缬氨酸)的合并,表明Corynecin III的异丁酰基是通过α-酮异丁酸从l-缬氨酸衍生而来(Nakano, Tomita, & Suzuki, 1976)。

结构特征

- Corynecins,包括Corynecin III,被确定为d-(-)-threo-l-p-硝基苯基-2-氨基-l,3-丙二醇的酰基衍生物,这是氯霉素的游离碱(Shirahata, Hayashi, Deguchi, Suzuki, & Matsubara, 1972)。

生产优化

- 通过优化培养条件,如使用特定碳源如n-烷烃和调整培养基成分,增强Corynebacterium hydrocarboclastus中Corynecins,包括Corynecin III的产量(Tomita, Nakano, & Suzuki, 1974)。

抗菌特性

- 作为corynecins组成部分的Corynecin III表现出抗菌活性。当Corynebacterium sp.在特定底物如n-烷烃上生长时,这些化合物被产生,并且它们具有与氯霉素类似的抗菌谱(Suzuki, Honda, & Katsumata, 1972)。

发酵研究

- 发酵研究通过改变碳源和调整培养基中的条件,如pH和离子浓度,展示了对Corynecins,包括Corynecin III的选择性产生(Nakano, Tomita, Yamaguchi, Nagashima, & Suzuki, 1977)。

作用机制

Target of Action

Corynecin III is a chloramphenicol-like antibiotic originally isolated from Corynebacterium . It inhibits the growth of both Gram-positive and Gram-negative bacteria, including S. faecalis, S. aureus, B. subtilis, E. coli, P. aeruginosa, P. vulgaris, S. sonnei, S. typhosa, and K. pneumoniae . Thus, its primary targets are bacterial cells.

Mode of Action

Given its similarity to chloramphenicol, it is likely that corynecin iii inhibits bacterial protein synthesis by binding to the 50s subunit of the bacterial ribosome, thereby preventing peptide bond formation .

Biochemical Pathways

Corynecin III is produced by Corynebacterium hydrocarboclastus through the incorporation of amino acids and α-ketobutyric acid into the propionyl group of Corynecin II . The isobutyryl group of Corynecin III is derived from L-valine via α-ketoisovalerate . This suggests that Corynecin III affects the biochemical pathways involving these amino acids and their metabolites.

Result of Action

Corynecin III exhibits a broad antibacterial spectrum similar to chloramphenicol, but is less potent against both Gram-positive and Gram-negative bacteria . Its action results in the inhibition of bacterial growth, thereby aiding in the control of bacterial infections .

Action Environment

The action of Corynecin III can be influenced by various environmental factors. For instance, the presence of certain amino acids in the culture medium can increase the production of Corynecin III Additionally, the pH, temperature, and nutrient availability in the environment could potentially affect the stability and efficacy of Corynecin III

属性

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVSPMUTLUQHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877272 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18048-95-8 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of Corynecin III is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into Corynecin III, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

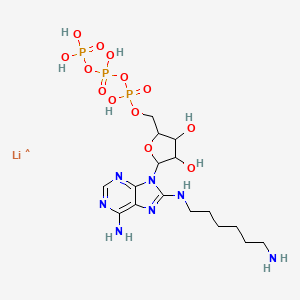

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

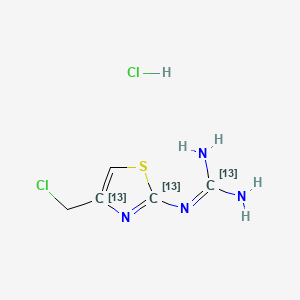

![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)